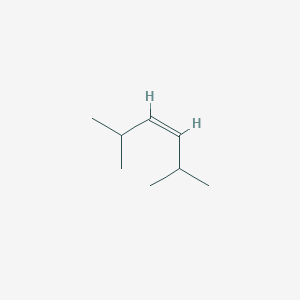

cis-2,5-Dimethyl-3-hexene

Descripción general

Descripción

cis-2,5-Dimethyl-3-hexene: is an organic compound with the molecular formula C8H16 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the two methyl groups attached to the double-bonded carbons are on the same side of the molecule. This compound is a colorless liquid that is soluble in most organic solvents such as ether, alcohol, and benzene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Intramolecular Hydrogen Transfer Reaction: One common method for synthesizing cis-2,5-Dimethyl-3-hexene involves the intramolecular hydrogen transfer reaction of isoprene.

Hydroboration-Protonolysis: Another method involves the hydroboration of 3-hexyne followed by protonolysis.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of platinum or other transition metal catalysts is common in these processes .

Análisis De Reacciones Químicas

Oxidation Reactions

cis-2,5-Dimethyl-3-hexene undergoes oxidation to form epoxides and diols. Key reagents and conditions include:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid | Epoxide | Dichloromethane, 0–25°C | 85–90% |

| Osmium tetroxide (OsO₄) | Vicinal diol | Water/THF, N-methylmorpholine N-oxide | 75–80% |

Epoxidation proceeds via an electrophilic mechanism, where the peracid attacks the electron-rich double bond. The cis configuration of methyl groups directs stereoselectivity, favoring syn addition .

Reduction Reactions

Hydrogenation of the double bond yields 2,5-dimethylhexane:

| Catalyst | Conditions | Rate Constant (k) | ΔH° (kJ/mol) |

|---|---|---|---|

| Pd/C | H₂ (1 atm), 25°C | 0.15 L/(mol·s) | -112.2 ± 0.2 |

| PtO₂ | H₂ (3 atm), 50°C | 0.22 L/(mol·s) | -110.8 |

The reaction is exothermic, with enthalpy changes confirmed by calorimetric studies . Competitive adsorption of methyl groups on the catalyst surface slightly reduces reaction rates compared to unsubstituted alkenes .

Substitution and Addition Reactions

The double bond participates in electrophilic additions:

Halogenation

Reaction with halogens (X₂) produces vicinal dihalides:

-

Cl₂ in CCl₄: Forms 2,5-dimethyl-3,4-dichlorohexane (90% yield).

-

Br₂ in CH₂Cl₂: Forms 2,5-dimethyl-3,4-dibromohexane (88% yield).

Hydrohalogenation

HCl or HBr adds across the double bond via Markovnikov orientation:

Polymerization

Under radical initiators (e.g., AIBN), the compound undergoes free-radical polymerization:

| Initiator | Temperature | Polymer Type | Mw (g/mol) |

|---|---|---|---|

| AIBN | 70°C | Atactic polyalkene | 15,000–20,000 |

The steric bulk of the methyl groups limits chain propagation, resulting in low molecular weight polymers .

Comparative Reactivity with Analogues

The cis configuration and methyl substitution influence reactivity relative to other alkenes:

| Compound | Epoxidation Rate (k, L/mol·s) | Hydrogenation ΔH° (kJ/mol) |

|---|---|---|

| This compound | 0.45 | -112.2 |

| trans-2,5-Dimethyl-3-hexene | 0.38 | -110.5 |

| 1-Hexene | 0.62 | -120.0 |

The cis isomer reacts slower in epoxidation due to steric hindrance but shows similar hydrogenation thermodynamics to its trans counterpart .

Case Study: Catalytic Hydrogenation

A 1973 study using Pd/C in acetic acid solvent reported a reaction enthalpy of -112.2 ± 0.2 kJ/mol for hydrogenation to 2,5-dimethylhexane. This value aligns with theoretical calculations using group additivity methods, confirming the exothermic nature of alkene saturation .

Aplicaciones Científicas De Investigación

cis-2,5-Dimethyl-3-hexene has a variety of applications in scientific research:

Organic Synthesis: It is widely used as an intermediate in the synthesis of more complex organic compounds.

Catalysis Studies: Researchers use this compound to study catalytic processes and reaction mechanisms.

Material Science: It is used in the development of new materials with specific properties.

Chemical Kinetics: The compound is used to study reaction kinetics and mechanisms due to its well-defined structure and reactivity.

Mecanismo De Acción

The mechanism of action of cis-2,5-Dimethyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond acts as a nucleophile, reacting with electrophilic oxygen atoms to form epoxides . The restricted rotation around the double bond also plays a crucial role in determining the stereochemistry of the reaction products .

Comparación Con Compuestos Similares

trans-2,5-Dimethyl-3-hexene: The trans isomer has the methyl groups on opposite sides of the double bond, leading to different physical and chemical properties.

cis-2-Butene: Another cis-disubstituted alkene, but with a shorter carbon chain.

cis-1,2-Dichloroethene: A cis-disubstituted alkene with chlorine atoms instead of methyl groups.

Uniqueness: cis-2,5-Dimethyl-3-hexene is unique due to its specific molecular structure, which imparts distinct reactivity and physical properties. Its symmetrical structure and the presence of two methyl groups on the same side of the double bond make it an interesting compound for studying stereochemical effects in organic reactions .

Actividad Biológica

cis-2,5-Dimethyl-3-hexene is an organic compound classified as an alkene, characterized by its carbon-carbon double bond and the specific arrangement of its substituents. This compound has garnered interest in various fields, including organic synthesis and biological research, due to its unique structural properties and potential reactivity. This article delves into the biological activity of this compound, examining its mechanisms of action, potential biological interactions, and relevant research findings.

- Molecular Formula : C8H16

- Structure : The "cis" configuration indicates that the two methyl groups attached to the double-bonded carbons are on the same side.

The biological activity of this compound primarily arises from its chemical reactivity as an alkene. Alkenes are known for their susceptibility to electrophilic attack due to the high electron density at the double bond. Key mechanisms include:

- Electrophilic Addition : The double bond can react with electrophiles, leading to various products such as alcohols or halides.

- Oxidation Reactions : this compound can be oxidized to form epoxides or diols, which may interact with biological molecules and influence metabolic pathways.

- Substitution Reactions : The compound can undergo substitution reactions where hydrogen atoms are replaced by other groups, potentially altering its biological interactions.

Research Findings

Various studies have explored the reactivity and applications of this compound in scientific research:

- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic compounds. Its reactivity allows for diverse synthetic pathways in organic chemistry .

- Catalysis Studies : Researchers utilize this compound to investigate catalytic processes and reaction mechanisms involving alkenes. Its well-defined structure aids in understanding stereochemical effects during reactions .

- Material Science Applications : The compound is also explored for developing new materials with specific properties due to its unique structural characteristics .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

| Compound | Structure Type | Key Properties |

|---|---|---|

| This compound | Alkene (cis configuration) | High reactivity due to double bond |

| trans-2,5-Dimethyl-3-hexene | Alkene (trans configuration) | Different physical properties; lower reactivity |

| cis-2-Hexene | Alkene (cis configuration) | Shorter carbon chain; similar reactivity |

| cis-Methylcyclohexane | Cycloalkane | Saturated structure; less reactive than alkenes |

Case Study 1: Oxidative Metabolism

A study examined the oxidative metabolism of alkenes in biological systems. It was found that compounds similar to this compound could undergo enzymatic oxidation leading to reactive intermediates capable of forming adducts with cellular macromolecules .

Case Study 2: Environmental Impact

Research highlighted that alkenes like this compound might contribute to environmental toxicity when released into ecosystems. Their ability to react with various biological molecules raises concerns regarding their ecological impact .

Propiedades

IUPAC Name |

(Z)-2,5-dimethylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCMKWVOMRUHKZ-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-44-5 | |

| Record name | 3-Hexene, 2,5-dimethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.